molecular formula C3H3BrCl2O2 B1594366 Methyl bromodichloroacetate CAS No. 20428-76-6

Methyl bromodichloroacetate

Cat. No.: B1594366
CAS No.: 20428-76-6
M. Wt: 221.86 g/mol
InChI Key: VCMGKXLUCUYXBM-UHFFFAOYSA-N
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Description

Methyl bromodichloroacetate (MBDCA; CAS No. 20428-76-6) is a halogenated acetate ester with the molecular formula C₃H₃BrCl₂O₂ and a molecular weight of 221.87 g/mol . It is a disinfection byproduct (DBP) formed during water chlorination, alongside other haloacetic acids (HAAs) like dichloroacetate (DCA) and trichloroacetate (TCA) . Structurally, MBDCA contains two chlorine atoms and one bromine atom attached to the acetate backbone, distinguishing it from fully chlorinated or brominated analogs. Its physicochemical properties include a boiling point of 159.7°C and a flash point of 50.4°C, suggesting moderate volatility .

Properties

IUPAC Name

methyl 2-bromo-2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrCl2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMGKXLUCUYXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338287
Record name Methyl bromodichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20428-76-6
Record name Methyl bromodichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl bromodichloroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bromodichloroacetate can be synthesized through the esterification of bromodichloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes both SN1 and SN2 mechanisms depending on reaction conditions:

SN2 Mechanism (Primary Carbon Center):

  • Observed in reactions with strong nucleophiles (e.g., OH⁻, CN⁻)

  • Bimolecular process with inversion of configuration

  • Rate depends on both substrate and nucleophile concentrations

SN1 Mechanism (Tertiary Carbon Center):

  • Favored in polar protic solvents (e.g., water, alcohols)

  • Forms stable carbocation intermediate

  • Rate depends only on substrate concentration

NucleophileConditionsProductYield (%)
HydroxideAqueous NaOH, 80°CBromodichloroacetic acid92.6
MethanolLewis acid catalyst, refluxMethyl ester derivatives85–99
AmmoniaEthanolic solution, 25°CAmide derivatives78

Hydrolysis Reactions

Controlled hydrolysis produces distinct products under acidic vs. basic conditions:

Acidic Hydrolysis (H₂SO₄, H₂O):

  • Forms bromodichloroacetic acid and methanol

  • Proceeds via oxonium ion intermediate

Basic Hydrolysis (NaOH, H₂O):

  • Generates sodium bromodichloroacetate

  • Follows second-order kinetics (k = 1.71 × 10⁻⁵ mol dm⁻³ s⁻¹)

ConditionTemperature (°C)Reaction Time (hr)Conversion (%)
pH 1.580498
pH 1225885

Reduction Reactions

Catalytic hydrogenation and chemical reductants yield halogen-modified derivatives:

Lithium Aluminum Hydride (LiAlH₄):

  • Reduces ester to primary alcohol

  • Removes bromine selectively over chlorine

Zinc-Acetic Acid System:

  • Dehalogenation pathway

  • Produces dichloroacetate derivatives

ReductantSolventProductSelectivity
LiAlH₄THFC₃H₅Cl₂O₂89% Br removal
Zn/HOAcH₂OC₃H₃Cl₂O₂76% dehalogenation

Biological Transformation Pathways

Metabolic studies in murine models reveal:

Primary Pathway:

  • Hepatic glutathione conjugation

  • Urinary excretion of mercapturate derivatives (62% total)

Toxicological Byproducts:

  • Oxalate formation via β-oxidation (30% yield)

  • DNA adduct formation (IC₅₀ = 48 μM in hepatocytes)

Metabolic StepEnzyme InvolvedHalf-life (min)
DehalogenationCYP2E112 ± 3
Ester hydrolysisCarboxylesterase8 ± 2

Industrial-Scale Reaction Optimization

Patent data demonstrates efficient transesterification processes :

ParameterOptimal ValueImpact on Yield
Catalyst (TiCl₄)0.04 mol ratio+22% efficiency
Methyl acetate excess6–8 vol ratio99% conversion
Reaction time4–8 hr90–93% yield

Scientific Research Applications

Chemical Properties and Safety

  • Molecular Formula : C3_3H3_3BrCl2_2O2_2
  • Physical State : Colorless liquid
  • Safety Concerns : MBDA is corrosive and acutely toxic, necessitating careful handling in laboratory settings .

Analytical Chemistry

MBDA is primarily used as a reagent in the analysis of haloacetic acids (HAAs). Its applications include:

A. Derivatization Agent

  • MBDA serves as a derivatization agent for the extraction and analysis of HAAs from water samples. This process enhances the sensitivity and specificity of detection methods such as gas chromatography with electron capture detection (GC/µECD).

Table 1: Performance of MBDA in HAA Analysis

CompoundR² Value
This compound0.9985
Methyl dichloroacetate1.0000
Methyl chloroacetate0.9993

The above table illustrates the linearity of calibration standards analyzed using GC/µECD, highlighting MBDA's effectiveness in achieving reliable analytical results .

Synthesis of Pharmaceuticals

MBDA is utilized in the synthesis of various pharmaceutical compounds. Its role as an alkylating agent allows it to modify phenolic and amino groups, which is crucial in drug development.

Case Study: Synthesis of Antiviral Agents

  • Researchers have employed MBDA to synthesize antiviral agents through alkylation reactions, demonstrating its utility in pharmaceutical chemistry.

Chemical Modification

In organic synthesis, MBDA is used to modify chemical structures for various applications:

A. Synthesis of Coumarins

  • MBDA facilitates the synthesis of coumarins, which are important in medicinal chemistry due to their diverse biological activities.

B. Formation of Carbene Complexes

  • The compound reacts with conjugated bases to produce alkylated carbene complexes, which are valuable intermediates in synthetic organic chemistry .

Environmental Monitoring

MBDA plays a crucial role in environmental chemistry, particularly in monitoring water quality:

A. Detection of Contaminants

  • As part of analytical methods for detecting haloacetic acids in drinking water, MBDA aids in ensuring compliance with environmental regulations.

Table 2: Recovery Rates for HAA Analysis Using MBDA

AnalyteRecovery Rate (%)RSD (%)
This compound109.21.2
Methyl dichloroacetate94.20.5

This table summarizes the recovery rates achieved during HAA analysis using MBDA, indicating its reliability as a reagent for environmental monitoring .

Research and Development

Ongoing research continues to explore new applications for MBDA, particularly in the field of material science and nanotechnology.

Future Directions

  • Investigations into the use of MBDA in creating novel materials or as a catalyst in organic reactions are underway, showcasing its potential beyond traditional applications.

Mechanism of Action

The mechanism of action of methyl bromodichloroacetate involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in DNA, proteins, and other biomolecules. This can result in mutations, enzyme inhibition, and other cellular disruptions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key haloacetates are compared below:

Compound Molecular Formula Halogen Substituents Molecular Weight (g/mol) Key Applications/Roles
Methyl bromodichloroacetate C₃H₃BrCl₂O₂ 2 Cl, 1 Br 221.87 DBP in drinking water; toxicological studies
Dichloroacetic acid (DCA) C₂H₂Cl₂O₂ 2 Cl 128.94 DBP; peroxisome proliferator
Trichloroacetic acid (TCA) C₂HCl₃O₂ 3 Cl 163.39 DBP; industrial solvent
Bromochloroacetate (BCA) C₂H₂BrClO₂ 1 Br, 1 Cl 173.39 DBP; higher cytotoxicity than MBDCA
Dibromoacetate (DBA) C₂H₂Br₂O₂ 2 Br 217.85 DBP; potent genotoxicity

Toxicological Profiles

Cytotoxicity and Mechanisms
  • MBDCA induces concentration-dependent cell death in J774A.1 macrophages, with EC₅₀ values 4–16 times lower than DCA and TCA, indicating higher potency . Its toxicity is linked to superoxide anion production and protein carbonyl formation , suggesting oxidative stress as a key mechanism .
  • DCA and TCA primarily act via peroxisome proliferation, leading to hepatocarcinogenesis in rodents.
  • BCA and DBA exhibit even greater cytotoxicity than MBDCA, with BCA showing 40–160 times lower EC₅₀ values than DCA/TCA .
Metabolic Pathways
  • MBDCA undergoes hepatic metabolism in mice, producing dichloroacetate and bromochloroacetate as metabolites. Its elimination follows first-order kinetics at low doses but becomes saturated at higher doses (>20 mg/kg) .
  • DCA is metabolized to glyoxylate and chloride ions, while TCA is excreted largely unchanged due to its stability .

Environmental and Regulatory Considerations

  • Occurrence : MBDCA is detected in drinking water at lower concentrations (0.8 µg/mL in analytical methods) compared to DCA and TCA .
  • Regulatory Status: DCA and TCA are regulated under the U.S. EPA’s Stage 2 Disinfectants and Disinfection Byproducts Rule (DBPR).

Biological Activity

Methyl bromodichloroacetate (MBDA) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicological effects and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of MBDA, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C₃H₄BrClO₂
  • Molecular Weight : 187.4197 g/mol
  • CAS Number : 20428-74-4

MBDA is characterized as a colorless to straw-colored liquid with a sharp odor. It is soluble in water and exhibits higher density than water. The compound is known to be an alkylating agent, which means it can modify biological molecules by adding alkyl groups, potentially leading to significant biological effects .

Toxicological Effects

Research indicates that MBDA may exhibit various toxicological effects, particularly related to its alkylating properties. It has been studied for its potential to induce cytotoxicity and genotoxicity:

  • Cytotoxicity : Studies have shown that MBDA can cause cell death in various cell lines, indicating its potential as a cytotoxic agent. The exact mechanism involves the formation of DNA adducts, leading to disruptions in DNA replication and repair processes.
  • Genotoxicity : The compound has been implicated in inducing mutations and chromosomal aberrations in vitro. This raises concerns regarding its potential carcinogenic effects, especially with prolonged exposure.

Case Studies

Several case studies have investigated the biological effects of MBDA:

  • Neurodevelopmental Impact : A study conducted on animal models demonstrated that exposure to brominated compounds similar to MBDA resulted in neural tube defects. This suggests that MBDA might have similar developmental toxicity .
  • Carcinogenic Potential : Long-term exposure studies in rodents have indicated an increased incidence of tumors associated with brominated compounds, including mesotheliomas and adenomas in various organs . These findings highlight the need for further investigation into the carcinogenic potential of MBDA.

Applications

Despite its toxicological concerns, MBDA has applications in synthetic organic chemistry:

  • Pharmaceutical Synthesis : It is utilized as a reagent for the synthesis of various pharmaceutical compounds. Its ability to modify amino acids makes it valuable for creating specific drug formulations .
  • Environmental Monitoring : MBDA is also relevant in environmental studies, particularly concerning haloacetic acids (HAAs) generated during water chlorination processes. Its detection and quantification are crucial for assessing water quality and safety .

Table 1: Summary of Toxicological Studies on this compound

Study TypeOrganismExposure DurationObserved Effects
Cytotoxicity StudyHuman Cell Lines24-72 hoursInduction of apoptosis at high concentrations
Genotoxicity StudyRodent Models2 yearsIncreased mutations and chromosomal aberrations
Developmental StudyRat ModelsGestation PeriodNeural tube defects observed at specific doses

Table 2: Applications of this compound

Application AreaDescription
Pharmaceutical SynthesisUsed as a reagent for drug formulation
Environmental MonitoringAssessment of haloacetic acids in water

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl bromodichloroacetate
Reactant of Route 2
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Methyl bromodichloroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.